1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-
Overview
Description
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and materials science. This compound features a fused ring system containing sulfur and oxygen atoms, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide in formic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as thioureas or hydrazonodithioates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in formic acid, followed by treatment with magnesium bromide.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Potassium salts of hydrazonodithioates or thioureas in solvents like dioxane.
Major Products Formed
Oxidation: Formation of dioxane derivatives.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . The compound decreases the expression of anti-apoptotic proteins like Bcl-2 and activates pro-apoptotic genes such as Bax and P53 . Additionally, it exhibits inhibitory activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolo[4,5-b]quinoxaline: Shares a similar fused ring system but with a quinoxaline moiety.
Thiazolo[4,5-b]quinoxaline: Contains a thiazole ring fused with a quinoxaline ring.
2,3-Dihydro-1,4-dioxin-2-ones: Features a dioxin ring system with different substituents.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro- is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system, which imparts distinct electronic and chemical properties
Properties
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S4/c1-2-10-6-5(9-1)13-8(14-6)7-11-3-4-12-7/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZPGPLSLJBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)SC(=C3SC=CS3)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471433 | |
Record name | 2-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128346-58-7 | |
Record name | 2-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.